N'-benzyl-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-benzyl-N'-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-17(19-12-14-6-2-1-3-7-14)18(24)20-13-15(16-8-4-11-25-16)22-10-5-9-21-22/h1-11,15H,12-13H2,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRYFAACDYWHOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-2-yl intermediate: This can be achieved by reacting furfural with an appropriate amine under acidic conditions.
Synthesis of the pyrazole ring: The furan-2-yl intermediate is then reacted with hydrazine to form the pyrazole ring.
Coupling with ethanediamide: The pyrazole-furan intermediate is then coupled with ethanediamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Benzylation: Finally, the compound is benzylated using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for nucleophilic substitution include sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds containing furan and pyrazole rings exhibit significant antimicrobial activities. For instance, derivatives of pyrazole have been shown to possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
Case Study:
A study demonstrated that pyrazole derivatives displayed effective antimicrobial activity against various bacterial strains, suggesting that N'-benzyl-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide could be evaluated for similar effects .
| Compound | Microbial Strain | Activity |
|---|---|---|
| This compound | E. coli | Inhibitory |
| This compound | S. aureus | Inhibitory |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been documented. Research indicates that compounds with similar structures can inhibit inflammatory pathways, which may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Case Study:
In vitro studies have shown that specific pyrazole derivatives can reduce the production of pro-inflammatory cytokines in human cell lines, indicating their potential as anti-inflammatory agents .
| Compound | Cytokine Inhibition | Effectiveness |
|---|---|---|
| This compound | TNF-alpha | Moderate |
| This compound | IL-6 | High |
Synthesis Pathways
The synthesis of this compound can be achieved through several methods involving the reaction of furan and pyrazole derivatives with appropriate amines and benzyl groups. These synthetic pathways are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N’-benzyl-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyrazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Functional Group Impact on Properties
Furan vs. Thiophene
- Electronic Effects : Furan (oxygen) is less electron-rich than thiophene (sulfur), altering π-electron density and reactivity. Thiophene’s larger atomic radius may enhance hydrophobic interactions .
- Biological Relevance : Thiophene-containing analogs (e.g., CAS 2034345-17-8) might exhibit improved membrane permeability compared to furan derivatives.
Benzyl vs. (Furan-2-yl)methyl Substituents
Ethanediamide vs. Acetamide Backbone
Pharmacological and Computational Insights
- Ranitidine Analogs: Compounds with dimethylamino and nitroethenyl groups () highlight the importance of electron-withdrawing substituents for stability and bioactivity in gastrointestinal therapeutics.
Biological Activity
N'-benzyl-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Structural Features
- Furan Ring : Contributes to the compound's aromatic properties and potential interaction with biological targets.
- Pyrazole Moiety : Known for a wide range of biological activities, including anti-inflammatory and antitumor effects.
- Ethanediamide Backbone : Provides a framework that may enhance binding to biological receptors.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Pyrazole Derivatives
One study demonstrated that pyrazole derivatives inhibited growth in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism was primarily attributed to the induction of apoptosis via mitochondrial pathways .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Research into related compounds has shown that pyrazole derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Pyrazole Derivative A | 64 | Staphylococcus aureus |
| Pyrazole Derivative B | 128 | Escherichia coli |
| N'-benzyl-N-[2-(furan-2-yl)... | TBD | TBD |
The biological activity of this compound is likely mediated through:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
- Receptor Modulation : Potential interaction with various receptors, including those involved in inflammatory responses.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, leading to apoptosis.
In Vitro Studies
In vitro studies focusing on the cytotoxicity of pyrazole derivatives have revealed that these compounds can effectively reduce cell viability in various cancer cell lines. For example, one study reported a significant reduction in viability at concentrations as low as 10 µM for certain derivatives .
In Vivo Studies
While in vitro results are promising, in vivo studies are essential for understanding the full therapeutic potential. Preliminary animal studies have suggested that similar compounds can reduce tumor size without significant toxicity to normal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
